N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a furan ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the furan ring, and the attachment of the trifluoromethoxyphenyl group. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Furan Ring Introduction: Incorporation of the furan ring via Diels-Alder reactions or other cycloaddition reactions.
Amide Bond Formation: Coupling of the amine and carboxylic acid derivatives to form the ethanediamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce primary amines.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl and furan rings, along with the trifluoromethoxyphenyl group, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[4-(methoxy)phenyl]ethanediamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C16H19F3N2O3
- Molecular Weight : 348.34 g/mol
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific biological targets. The cyclopropyl and furan rings enhance binding affinity to enzymes or receptors, while the hydroxyethyl group may facilitate hydrogen bonding interactions. The presence of the trifluoromethoxy group is believed to increase lipophilicity, potentially enhancing bioavailability and cellular uptake.
Biological Activities
-
Antiinflammatory Activity :
- Similar compounds have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can optimize the anti-inflammatory properties while minimizing side effects associated with COX-1 inhibition.
- Antiviral Properties :
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor, modulating pathways critical for cellular function and disease progression. Specific studies have yet to confirm this for the target compound but suggest a promising avenue for future research.
Study 1: Anti-inflammatory Effects
A study focusing on pyrrole derivatives demonstrated that modifications similar to those present in this compound could lead to enhanced anti-inflammatory activity by selectively inhibiting COX-2 without affecting COX-1 significantly. This selectivity is crucial for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) .
Study 2: Antiviral Activity
In a comparative analysis of various furan-based compounds, researchers noted that specific structural motifs contributed to antiviral efficacy against HSV and HIV. The findings suggest that further exploration of the target compound could yield valuable insights into its potential as an antiviral agent .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Cyclopropyl and furan precursors.
- Key Reactions :
- Alkylation of furan derivatives.
- Formation of amide bonds through reaction with appropriate amines.
- Use of controlled conditions (temperature, solvent) to achieve high yields.
Table 1: Summary of Synthesis Steps
Step | Reaction Type | Description |
---|---|---|
1 | Alkylation | Reaction of cyclopropyl derivative with furan |
2 | Amide Formation | Coupling with trifluoromethoxy phenyl amine |
3 | Purification | Recrystallization or chromatography |
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5/c19-18(20,21)28-13-7-5-12(6-8-13)23-16(25)15(24)22-10-17(26,11-3-4-11)14-2-1-9-27-14/h1-2,5-9,11,26H,3-4,10H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMBEQRCJMJRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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